4-Fluoro-3-(trifluoromethoxy)phenol
Description
Significance of Fluorine and Trifluoromethoxy Groups in Medicinal and Agrochemical Chemistry Research
The strategic incorporation of fluorine and trifluoromethoxy (-OCF3) groups into organic molecules is a well-established strategy in medicinal and agrochemical chemistry. mdpi.comresearchgate.net The presence of fluorine, the most electronegative element, can profoundly alter a molecule's properties. tandfonline.com Its small size allows it to often be substituted for hydrogen without significant steric hindrance. tandfonline.comnih.gov This substitution can lead to enhanced metabolic stability by blocking sites susceptible to metabolism by enzymes like cytochrome P-450. tandfonline.comacs.org
Similarly, the trifluoromethoxy group (-OCF3) is increasingly recognized for its beneficial properties in the design of pharmaceuticals and agrochemicals. mdpi.comresearchgate.net It is highly lipophilic and metabolically stable. researchgate.net The introduction of this group can favorably influence a compound's conformation, pKa, and pharmacokinetic profile, making it a valuable tool for fine-tuning the properties of biologically active molecules. researchgate.netvictoria.ac.nz
Overview of Strategic Importance of 4-Fluoro-3-(trifluoromethoxy)phenol as a Chemical Intermediate in Advanced Research
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical sector. google.comchemimpex.com Its structure, featuring a reactive phenolic hydroxyl group and a fluorinated aromatic ring, makes it a versatile intermediate for creating a variety of derivatives. chemimpex.com
Research has demonstrated its utility as a starting material for the synthesis of potent herbicides. google.comgoogle.com For instance, it is a key precursor for N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a known herbicidal agent. google.com The synthesis of such compounds relies on the reactivity of the phenol (B47542) to form ether linkages, a common strategy in the development of phenoxy herbicides. The presence of both the fluoro and trifluoromethoxy groups on the aromatic ring is critical for the biological activity of the final product. google.com
The compound's utility extends to the development of various other biologically active molecules where the unique electronic and steric properties of the fluorinated substituents are desired to enhance efficacy and selectivity. chemimpex.comchemimpex.com Its role as an intermediate allows researchers to efficiently introduce the 4-fluoro-3-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds.
Historical Context and Evolution of Research on Fluorinated Phenolic Compounds
The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in the 1860s. nih.gov The introduction of a trifluoromethyl group into an aromatic ring was first achieved by Swarts in 1898. nih.govnih.gov However, the systematic investigation of fluorinated compounds in medicinal chemistry began later. An early review on the biological activity of trifluoromethyl-containing compounds appeared in 1958. wikipedia.org
The development of new fluorination methods has been a major driving force in the evolution of research on fluorinated compounds, including phenols. victoria.ac.nz Early methods like the Balz-Schiemann reaction, discovered in 1927, provided a route to fluoroaromatic compounds. nih.govnih.gov Over the years, more sophisticated methods for the deoxyfluorination of phenols have been developed, allowing for the direct conversion of the hydroxyl group to a fluorine atom under milder conditions. nih.govharvard.eduorganic-chemistry.org These advancements have made a wider variety of fluorinated phenols and their derivatives more accessible for research and development. victoria.ac.nz The growing understanding of the unique effects of fluorine has solidified the place of fluorinated compounds as essential components in modern drug discovery and agrochemical innovation. nih.govtandfonline.com
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOYFSLPUOIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590657 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-26-4 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Spectroscopic and Structural Elucidation Techniques in the Characterization of 4 Fluoro 3 Trifluoromethoxy Phenol
Vibrational Spectroscopy for Molecular Structure and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational landscape of 4-Fluoro-3-(trifluoromethoxy)phenol.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the hydroxyl, trifluoromethoxy, and fluoro-substituted benzene (B151609) ring moieties.
Key vibrational modes anticipated in the FT-IR spectrum of this compound include:
O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the C-F stretching of the fluoro group is expected in the 1200-1300 cm⁻¹ range.
C-O Stretching: The stretching vibration of the phenolic C-O bond will likely produce a strong band around 1200-1260 cm⁻¹.
CF₃ Stretching: The trifluoromethoxy group will exhibit strong, characteristic absorption bands due to symmetric and asymmetric C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations are expected to give rise to several bands in the 1450-1600 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=C Aromatic Ring Stretch | 1450-1600 | Medium to Strong |
| C-F Stretch | 1200-1300 | Strong |
| C-O Stretch (Phenolic) | 1200-1260 | Strong |
| CF₃ Asymmetric Stretch | ~1280 | Very Strong |
| CF₃ Symmetric Stretch | ~1170 | Very Strong |
| O-C-F Bending | Lower frequency region | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the following features are anticipated:
Aromatic Ring Vibrations: The symmetric "breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is expected to be a strong and sharp peak.
C-F and CF₃ Vibrations: While also present in the IR, these vibrations can provide distinct signals in the Raman spectrum, aiding in a complete vibrational assignment.
C-H and O-H Vibrations: These vibrations are generally weaker in Raman spectra compared to FT-IR.
The combination of FT-IR and FT-Raman data allows for a more robust and complete assignment of the vibrational modes of this compound, facilitating a detailed understanding of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structural Assignments
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, different NMR techniques provide specific information about the chemical environment of carbon, fluorine, and hydrogen atoms within this compound.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, with its chemical shift influenced by the electronegativity of neighboring atoms and its position within the aromatic ring.
The expected chemical shifts for the carbon atoms are influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups and the electron-donating effect of the hydroxyl group. The carbon atom of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show splitting patterns due to coupling with both ¹⁹F and ¹H nuclei.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Multiplicities for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| C-OH | 150-160 | Singlet (or doublet due to F) |
| C-F | 155-165 | Doublet (due to C-F coupling) |
| C-OCF₃ | 140-150 | Quartet (due to C-F coupling) |
| Aromatic C-H | 110-130 | Doublet |
| Aromatic Quaternary C | 120-140 | Singlet or multiplet |
| -OCF₃ | ~120 | Quartet (¹JCF) |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis of Fluorinated Moieties
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.
The chemical shift of the aromatic fluorine will be influenced by its position relative to the hydroxyl and trifluoromethoxy groups. The trifluoromethoxy fluorine signal will appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The aromatic fluorine will likely appear as a multiplet due to coupling with nearby protons.
Table 3: Expected ¹⁹F NMR Data for this compound
| Fluorine Moiety | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic C-F | -110 to -140 | Multiplet |
| -OCF₃ | -55 to -65 | Singlet |
Proton (¹H) NMR Spectroscopy for Hydrogen Environments
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, signals are expected for the phenolic proton and the aromatic protons.
The phenolic proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom on the ring. The integration of these signals will correspond to the number of protons in each environment.
Table 4: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Number of Protons |
| Phenolic -OH | 5.0 - 9.0 | Broad Singlet | 1 |
| Aromatic C-H | 6.5 - 7.5 | Multiplets | 3 |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways
Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural integrity of this compound. The technique bombards the molecule with energy, causing it to ionize and break apart into characteristic fragments. The pattern of these fragments serves as a molecular fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and thermally stable compounds like phenols from a mixture and subsequently identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In a typical GC-MS analysis of a phenolic compound, the sample is first vaporized and passed through a long, thin capillary column (the GC component). The column's stationary phase interacts differently with various components, causing them to elute at different times.
For phenols, analysis can be performed on the underivatized molecule or on a more volatile derivative to improve chromatographic performance. epa.gov Common derivatization agents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragments are detected, generating a mass spectrum. While specific, publicly available GC-MS fragmentation data for this compound is limited, the analysis would be expected to yield a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of substituent groups such as -OCF3, -F, and the phenolic hydroxyl group.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and less volatile molecules. It typically imparts less energy to the analyte than GC-MS, often leaving the molecular ion intact. This is useful for confirming the molecular weight with high accuracy. The analysis provides predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.
For this compound (C₇H₄F₄O₂), with a monoisotopic mass of 196.01474 Da, ESI-MS studies can predict the formation of several common adducts in both positive and negative ion modes. uni.lu These predictions are crucial for identifying the compound in complex mixtures using high-resolution mass spectrometry.
Predicted ESI-MS Adducts for this compound
| Adduct | Ion Mode | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 197.02202 |
| [M+Na]⁺ | Positive | 219.00396 |
| [M+NH₄]⁺ | Positive | 214.04856 |
| [M+K]⁺ | Positive | 234.97790 |
| [M-H]⁻ | Negative | 195.00746 |
| [M+HCOO]⁻ | Negative | 241.01294 |
Data sourced from predictive models based on the compound's structure. uni.luuni.lu
X-ray Crystallography for Solid-State Molecular Architecture of Derivatives (e.g., Schiff Bases)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not prominently available, the technique is highly applicable to its derivatives, such as Schiff bases.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a common class of derivatives. If a Schiff base of this compound were synthesized and grown into a suitable single crystal, X-ray diffraction analysis would provide unambiguous information on:
Bond lengths and angles: Precise measurements of all covalent bonds within the molecule.
Conformation: The spatial orientation of the trifluoromethoxy group relative to the fluorinated phenyl ring.
Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent forces that govern the crystal packing.
This level of structural detail is invaluable for understanding the molecule's physical properties and for designing materials with specific solid-state characteristics. However, specific research detailing the crystallographic analysis of this compound derivatives is not currently available in published literature.
Advanced Spectroscopic Methods for Mechanistic Elucidation During Environmental Transformations
Understanding the environmental fate of fluorinated aromatic compounds is critical due to the persistence and potential toxicity of their degradation products. Advanced spectroscopic techniques are employed to study transformation processes like photolysis.
Research on related compounds, such as (trifluoromethyl)phenols, demonstrates a robust methodology for tracking these transformations. nih.govacs.org Aqueous photolysis studies, for instance, use a combination of ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR), chromatography, and high-resolution mass spectrometry to monitor the parent compound's decay and identify the formation of new fluorinated byproducts. nih.govacs.org
In a hypothetical environmental transformation study of this compound, these methods would be key:
¹⁹F-NMR: This technique is uniquely suited to track fluorine-containing molecules. It can distinguish between the fluorine atoms in the -OCF₃ group and the fluorine atom on the aromatic ring, and it can identify and quantify new organofluorine products as they form.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to identify the exact mass of transformation products, allowing for the determination of their elemental composition. This is crucial for distinguishing between various potential byproducts, such as hydroxylated or defluorinated species.
Chromatography (HPLC): High-Performance Liquid Chromatography would separate the parent compound from its various degradation products over time, allowing for the calculation of degradation rates under different conditions (e.g., varying pH, presence of reactive oxygen species). acs.org
Studies on analogous compounds like 4-(trifluoromethyl)phenol (B195918) have shown that photolysis can lead to the formation of fluoride (B91410) ions and other persistent products like trifluoroacetic acid (TFA). nih.govacs.org A similar multi-faceted analytical approach would be essential to fully elucidate the environmental transformation mechanisms and products of this compound.
Mechanistic Investigations of Biological Activities and Structure Activity Relationships of 4 Fluoro 3 Trifluoromethoxy Phenol Derivatives
Design Principles for Bioactive Compounds Incorporating the 4-Fluoro-3-(trifluoromethoxy)phenol Moiety
The this compound scaffold is strategically employed in medicinal chemistry and agrochemical design due to the synergistic effects of its constituent functional groups. The trifluoromethoxy (-OCF3) group is a key feature, acting as a lipophilic hydrogen bond acceptor that can enhance a molecule's metabolic stability and membrane permeability. This increased lipophilicity can lead to improved binding affinity to biological targets. The fluorine atom and the trifluoromethyl group also contribute to increased lipophilicity and can influence the electronic properties of the molecule. chemimpex.comchemimpex.com
The phenol (B47542) group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The interplay between the electron-withdrawing nature of the fluoro and trifluoromethoxy groups and the phenolic hydroxyl group can modulate the acidity of the phenol and its reactivity in various chemical transformations. These features make the this compound moiety an attractive starting point for generating libraries of compounds for biological screening.
Role as a Key Intermediate in the Development of Pharmaceutical Agents
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.comchemimpex.com Its structural motifs are found in compounds targeting a range of therapeutic areas.
Antiviral Compound Research and Development
While direct evidence of this compound's use in marketed antiviral drugs is not prevalent in the reviewed literature, the broader class of fluorinated nucleosides has established significance in antiviral therapy. mdpi.com The incorporation of fluorine into nucleoside analogs can enhance their metabolic stability and antiviral activity. mdpi.com For instance, a novel fluoropyrazole ribonucleoside has demonstrated significant in vitro activity against the influenza virus. nih.gov The synthesis of such complex molecules often involves multi-step processes where fluorinated phenolic intermediates could play a role, although specific examples directly citing this compound were not identified in the search results.
Antimicrobial Compound Research and Development
The trifluoromethyl group is a known feature in potent antimicrobial agents. nih.govnih.gov Derivatives of this compound have been investigated for their antimicrobial properties. chemimpex.com Studies on related structures, such as N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, have yielded compounds that are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds also demonstrated the ability to prevent and eradicate biofilms. nih.gov The presence of a trifluoromethyl group on the N-aryl moiety of pyrazole derivatives was found to reduce toxicity against human cells while maintaining potency against MRSA. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new antimicrobial drugs.
Applications in Agrochemical Research and Formulation
This compound is a valuable intermediate in the agrochemical industry, particularly in the formulation of herbicides and fungicides. chemimpex.comchemimpex.comgoogle.com The inclusion of fluorine and trifluoromethyl groups in agrochemicals is a common strategy to increase their efficacy and stability. researchgate.net
Research has been conducted on the herbicidal activities of 1,2,4-triazoles substituted with a 3-(trifluoromethyl)phenoxy group. researchgate.net Some of these compounds displayed moderate to good selective herbicidal activity against certain weed species. researchgate.net This demonstrates the potential of utilizing the trifluoromethylated phenol moiety in the design of new herbicides. The presence of these fluorine-containing groups can enhance the molecule's ability to withstand environmental degradation and improve its uptake by target organisms.
Herbicide Development and Efficacy Studies
While specific efficacy studies for this compound as a herbicide are not extensively documented in public literature, the constituent chemical groups are of significant interest in the agrochemical industry. Trifluoromethylated compounds are particularly notable in the development of herbicides and other pesticides. wikipedia.org For instance, the related compound 4-Nitro-3-(trifluoromethyl)phenol (TFM) is a well-known piscicide used to control invasive sea lamprey populations, demonstrating the potent biological activity of trifluoromethyl-substituted phenols. medchemexpress.com
The development of new agrochemicals often relies on key intermediates or building blocks that can be modified to create a range of active compounds. A structural isomer, 3-Fluoro-4-(trifluoromethoxy)phenol, is recognized as a valuable intermediate in the synthesis of molecules for crop protection, highlighting the utility of this specific combination of functional groups in the agricultural sector. chemimpex.com The presence of fluorinated moieties is a common strategy in the design of modern agrochemicals, valued for the unique electronic properties they impart to the parent molecule. wikipedia.orgnih.gov
Fungicide Development and Crop Protection Research
The field of fungicide development has significantly benefited from the inclusion of fluorine. Many commercial fungicides contain at least one fluorine atom, and the class of fluorinated organic compounds is a growing and vital part of the crop protection market. nih.gov Phenol derivatives, in general, have established applications as antimicrobial and antifungal agents. nih.govmdpi.com For example, research into 2-allylphenol (B1664045) derivatives has demonstrated their efficacy against the phytopathogenic fungus Botrytis cinerea. mdpi.com
The structural components of this compound are highly relevant to modern fungicide design. The isomer 3-Fluoro-4-(trifluoromethoxy)phenol serves as a key building block in the synthesis of crop protection products, underscoring the perceived value of the fluoro-trifluoromethoxy-phenol scaffold. chemimpex.com This is further supported by the success of broad-spectrum fungicides that incorporate fluorine, such as Fluopyram, which is used to protect crops from various soil-borne diseases. nih.gov The development of novel fluorinated sulphonamides effective against pathogens like Botrytis cinerea further illustrates the importance of fluorine in creating effective fungicides. nih.gov
| Compound Name | Application/Significance | Reference |
|---|---|---|
| 4-Nitro-3-(trifluoromethyl)phenol (TFM) | Piscicide used for lamprey control, demonstrating bioactivity of trifluoromethyl phenols. | medchemexpress.com |
| 3-Fluoro-4-(trifluoromethoxy)phenol | Key intermediate in the synthesis of crop protection products. | chemimpex.com |
| Fluopyram | A broad-spectrum SDHI fungicide containing fluorine. | nih.gov |
| Isoflucypram | A new-generation SDHI fungicide containing fluorine. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Fluorinated Phenols
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fluorinated phenols, SAR investigations focus on how the number and position of fluorine atoms, along with the properties of other substituents, influence efficacy. The hydroxyl group of the phenol ring is often a key interaction point, capable of forming hydrogen bonds within biological targets. nih.gov
Impact of Trifluoromethoxy Group on Metabolic Stability and Bioavailability
The trifluoromethoxy (-OCF₃) group is increasingly used in medicinal and agricultural chemistry to enhance a molecule's pharmacokinetic profile. chemimpex.comnih.gov Its primary benefits stem from its high metabolic stability and its ability to increase lipophilicity.
Bioavailability : The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes. This enhanced permeability can lead to better absorption and distribution throughout an organism, increasing bioavailability. chemimpex.com For example, the trifluoromethoxy group on the drug Riluzole is known to enhance its penetration into the central nervous system.
Incorporating a trifluoromethoxy group is a strategic choice to fine-tune a molecule's properties, often leading to superior performance compared to non-fluorinated analogues. chemimpex.comnih.gov
Influence of Fluorine Substitution on Receptor Binding and Selectivity
The substitution of hydrogen with fluorine can have a profound impact on a molecule's interaction with its biological target. Fluorine's unique properties allow it to participate in specific, favorable interactions within a protein's binding pocket, potentially increasing both affinity and selectivity.
The high electronegativity of fluorine can create favorable electrostatic interactions with electron-deficient regions of a receptor. Furthermore, fluorine can participate in non-covalent interactions such as dipole-dipole and orthogonal multipolar interactions, which can contribute significantly to binding energy. While fluorine is a poor hydrogen bond acceptor, its presence can alter the electronic character of nearby atoms, indirectly influencing their hydrogen bonding capabilities. nih.gov
However, the influence of fluorine is highly context-dependent. Molecular dynamics simulations on dihydrofolate reductase showed that substituting tryptophan with 6-fluorotryptophan had minimal effect on the enzyme's structure or dynamics. This suggests that in some cases, fluorine can serve as a subtle probe without significantly perturbing the system. Ultimately, the effect of fluorine substitution on receptor binding depends on the specific topology and electrostatic environment of the binding site.
| Functional Group | Key Physicochemical Effects | Impact on Biological Activity | Reference |
|---|---|---|---|
| Fluorine (-F) | High electronegativity, small size, can act as H-bond acceptor. | Can increase binding affinity through specific electrostatic interactions; modulates acidity of adjacent groups. | nih.gov |
| Trifluoromethoxy (-OCF₃) | Strongly electron-withdrawing, high lipophilicity, metabolically stable. | Enhances metabolic stability, increases membrane permeability and bioavailability. | chemimpex.comnih.gov |
Molecular Docking and Receptor Interaction Studies for Target Identification
Molecular docking is a computational technique widely used in drug and pesticide discovery to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. nih.govethz.chacs.org This method is instrumental in identifying potential biological targets and elucidating the structural basis of activity.
The process involves computationally placing the ligand into the binding site of a protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, allowing researchers to rank potential candidates and predict the most favorable binding mode. ethz.chacs.org
For fluorinated phenols, molecular docking can help rationalize observed SAR data. For example, docking simulations can visualize how the fluorine atom or trifluoromethoxy group fits within a binding pocket and identify key interactions, such as hydrogen bonds or electrostatic contacts, that contribute to binding affinity. nih.gov Studies on other per- and polyfluorinated alkyl substances (PFAS) have used molecular docking to predict their binding strength to proteins like serum albumin and liver fatty acid-binding protein, which is crucial for understanding their bioaccumulation and transport. ethz.chacs.org By screening libraries of compounds against known protein targets, molecular docking serves as a powerful tool for hypothesis-driven target identification and the rational design of more potent and selective molecules. nih.gov
Research Applications and Emerging Trends in the Utilization of 4 Fluoro 3 Trifluoromethoxy Phenol
Advanced Materials Science Applications of Fluorinated Phenol (B47542) Derivatives.chemimpex.comchemimpex.com
The incorporation of fluorine into phenol derivatives offers a powerful strategy for developing advanced materials with exceptional properties. The high electronegativity and low polarizability of the fluorine atom, combined with the stability of the carbon-fluorine bond, lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. nih.gov 4-Fluoro-3-(trifluoromethoxy)phenol, in particular, serves as a valuable building block in this arena.
Synthesis of Fluorinated Polymers and Liquid Crystals.chemimpex.comfigshare.comresearchgate.netmdpi.com
Fluorinated polymers are known for their remarkable characteristics, including high thermal and chemical resistance, low friction coefficients, and excellent weatherability. nih.govresearchgate.net These properties make them indispensable in a wide array of applications, from high-performance coatings to membranes and biomedical devices. nih.govresearchgate.net this compound can be utilized as a monomer or a modifying agent in the synthesis of various fluorinated polymers, such as polyurethanes and polyethers. mdpi.com The presence of the trifluoromethoxy group can further enhance the desired properties of the resulting polymers.
In the realm of liquid crystals, fluorinated compounds are crucial for optimizing the dielectric anisotropy and other electro-optical properties of liquid crystal displays (LCDs). figshare.comgoogle.com The specific substitution pattern of this compound can be leveraged to synthesize novel liquid crystal molecules with tailored mesomorphic behavior. figshare.com Research in this area focuses on creating liquid crystals with wide nematic ranges and high clearing points, which are essential for advanced display technologies. figshare.comresearchgate.net
Table 1: Properties of Fluorinated Polymers
| Property | Description | Reference |
|---|---|---|
| Thermal Stability | High resistance to degradation at elevated temperatures. | nih.govresearchgate.net |
| Chemical Resistance | Inertness to a wide range of chemicals and solvents. | nih.govresearchgate.net |
| Low Coefficient of Friction | Provides excellent lubricity and non-stick surfaces. | nih.gov |
| Weatherability | Outstanding resistance to degradation by UV radiation and environmental factors. | researchgate.net |
| Low Surface Energy | Results in hydrophobic and oleophobic properties. | nih.gov |
Development of Coatings and Adhesives with Enhanced Performance.chemimpex.comchemimpex.com
The unique properties of fluorinated compounds are highly advantageous for the formulation of high-performance coatings and adhesives. chemimpex.com Coatings derived from or containing fluorinated phenols exhibit superior durability, chemical resistance, and self-cleaning properties. chemimpex.comresearchgate.net The incorporation of this compound into coating formulations can lead to surfaces with low friction and enhanced resistance to corrosion and biofouling. chemimpex.comnih.gov
Similarly, in the field of adhesives, the addition of fluorinated compounds can improve the thermal stability and chemical resistance of the adhesive bond. This is particularly important in demanding applications where the adhesive must withstand harsh environmental conditions.
Role as a Research Reagent in Organic Synthesis and New Chemical Entity Development.chemimpex.comchemimpex.comtcichemicals.com
This compound is a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. chemimpex.comtcichemicals.com Its functional groups—the hydroxyl, fluoro, and trifluoromethoxy groups—offer multiple reaction sites for chemical modification. This versatility allows chemists to introduce the unique properties of the fluorinated phenol into a wide range of new chemical entities.
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability and lipophilicity. chemimpex.comwikipedia.org The trifluoromethoxy group, a bioisostere of the trifluoromethyl group, is also of great interest in drug design. Therefore, this compound serves as a key intermediate in the synthesis of novel bioactive compounds. chemimpex.comchemimpex.com
Analytical Chemistry Applications for Fluorinated Substance Detection and Quantification.nih.govacs.organr.fr
The detection and quantification of fluorinated organic compounds in various matrices is a significant analytical challenge. anr.frnih.gov Due to their persistence and potential environmental impact, there is a growing need for sensitive and selective analytical methods. nih.gov
While direct analysis of this compound itself is not a primary application, its derivatives can be used as standards or reference compounds in the development of analytical techniques for fluorinated substances. acs.org Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for the analysis of fluorinated molecules. nih.govacs.organr.fr The distinct signals from the fluorine atoms in this compound and its derivatives can aid in the identification and quantification of these compounds in complex samples. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a common method for the determination of fluorinated pollutants. anr.frnih.gov
Table 2: Analytical Techniques for Fluorinated Compounds
| Technique | Principle | Application | Reference |
|---|---|---|---|
| ¹⁹F NMR | Measures the magnetic properties of the fluorine nucleus. | Structural elucidation and quantification of fluorinated compounds. | nih.govanr.fr |
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass. | Highly sensitive and selective detection of trace levels of fluorinated pollutants. | anr.frnih.gov |
| GC-MS | Separates volatile compounds by chromatography and identifies them by mass. | Analysis of volatile and semi-volatile fluorinated compounds. | anr.fr |
Innovative Solutions in Specialty Chemicals and Formulation Science.chemimpex.comchemimpex.com
Beyond the specific applications mentioned above, this compound and its derivatives are finding use in a variety of specialty chemical formulations. chemimpex.comchemimpex.com Their unique combination of properties makes them valuable additives for modifying the performance of various products. For instance, they can be used to enhance the thermal stability and chemical resistance of industrial fluids and lubricants. In formulation science, these compounds can act as surfactants or dispersing agents, leveraging their fluorinated nature to control interfacial properties. The ongoing research into fluorinated compounds continues to uncover new and innovative applications for molecules like this compound.
Future Directions and Grand Challenges in the Research of 4 Fluoro 3 Trifluoromethoxy Phenol
Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
The current synthesis of 4-Fluoro-3-(trifluoromethoxy)phenol and related compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. For instance, a patented method for producing 4-fluoro-3-trifluoromethylphenol involves the diazotization of 4-fluoro-3-trifluoromethylaniline followed by hydrolysis. google.com While effective, such traditional methods are increasingly scrutinized for their environmental impact.
The future of synthesizing this compound lies in the adoption of green chemistry principles. This includes the development of catalytic systems that minimize waste, the use of safer solvents, and the design of more atom-economical reactions. A significant challenge is the introduction of the trifluoromethoxy group, which has historically required harsh conditions. beilstein-journals.org
Key research directions include:
Biocatalysis: The use of enzymes, such as fluorinases and cytochrome P450 enzymes, offers a promising avenue for the selective and environmentally benign synthesis of fluorinated compounds. nih.govresearchgate.net Enzymatic reactions can be performed under mild conditions and have the potential to introduce fluorine and trifluoromethoxy groups with high regio- and stereoselectivity. nih.gov
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste compared to batch processes. The optimization of flow chemistry for fluorination reactions is an active area of research.
Alternative Fluorinating Reagents: The development of new, safer, and more efficient fluorinating and trifluoromethoxylating reagents is crucial. mdpi.com Research is ongoing to find alternatives to hazardous reagents like sulfur tetrafluoride. elsevierpure.com
| Synthetic Approach | Advantages | Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and availability, substrate scope limitations. |
| Flow Chemistry | Precise process control, enhanced safety, scalability, and efficiency. | Initial setup costs, potential for clogging with solid byproducts. |
| Novel Reagents | Improved safety profiles, potentially higher efficiency and selectivity. | Cost of new reagents, scalability of reagent synthesis. |
Exploration of Novel Biological Targets and Therapeutic Areas for Derived Compounds
The trifluoromethoxy group is increasingly recognized for its ability to enhance the pharmacological properties of drug candidates. mdpi.comscilit.com Derivatives of this compound have the potential to interact with a wide range of biological targets, opening up new therapeutic avenues.
A significant challenge is the rational design of derivatives that exhibit high potency and selectivity for specific targets while minimizing off-target effects. The exploration of new therapeutic areas for these compounds requires a deep understanding of their structure-activity relationships (SAR).
Promising areas of investigation include:
Neurodegenerative Diseases: Compounds containing the trifluoromethoxy group have shown affinity for targets in the central nervous system, such as the GluN2B-containing NMDA receptors, which are implicated in various neurological disorders.
Infectious Diseases: The anti-tuberculosis activity of 4-(Trifluoromethoxy)phenol highlights the potential of this scaffold in developing new anti-infective agents that can overcome existing resistance mechanisms. biosynth.com
Oncology: The unique electronic properties of the trifluoromethoxy group can be leveraged to design novel kinase inhibitors and other anti-cancer agents.
Inflammatory Diseases: Researchers have utilized 4-Fluoro-3-(trifluoromethyl)phenol in the design of novel anti-inflammatory compounds. chemimpex.comchemimpex.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The vast chemical space of possible derivatives of this compound makes traditional, serial synthesis and testing approaches inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling rapid in silico screening and optimization. mdpi.comnih.gov
The primary challenge lies in the development of accurate and predictive models, which requires large, high-quality datasets. The integration of AI into the entire research and development pipeline, from initial design to process optimization, is a key goal.
Key applications of AI and ML include:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.com
Reaction Optimization: Machine learning algorithms can predict the optimal conditions for chemical reactions, reducing the number of experiments needed and improving yields. acs.orgbeilstein-journals.orgresearchgate.net This is particularly valuable for complex fluorination reactions.
Predictive Toxicology: AI models can be trained to predict the potential toxicity of new compounds early in the discovery process, reducing the risk of late-stage failures.
| AI/ML Application | Potential Impact | Data Requirements |
| De Novo Design | Accelerated discovery of novel drug candidates. | Large datasets of molecules and their biological activities. |
| Reaction Optimization | Reduced development time and cost for synthetic routes. | Comprehensive reaction databases with detailed conditions and outcomes. |
| Predictive Toxicology | Early identification of potentially harmful compounds, improving safety. | Extensive toxicological data for a diverse set of chemicals. |
Addressing Environmental Fate and Degradation Pathways of Fluorinated Phenols
The high stability of the carbon-fluorine bond, which is advantageous for the metabolic stability of drugs, raises concerns about the environmental persistence of fluorinated compounds. nih.govacs.org Understanding the environmental fate and degradation pathways of this compound and its derivatives is a critical challenge.
Research in this area is hampered by the analytical difficulty in detecting and quantifying these compounds and their degradation products in complex environmental matrices.
Future research should focus on:
Biodegradation Studies: Investigating the ability of microorganisms to degrade this compound and identifying the enzymatic pathways involved. nih.gov Some studies suggest that the trifluoromethoxy group may be more susceptible to degradation than other fluorinated groups under certain conditions.
Photodegradation and Hydrolysis: Assessing the stability of these compounds under various environmental conditions, including exposure to sunlight and water.
Metabolite Identification: Identifying the breakdown products to fully assess the long-term environmental impact. The atmospheric degradation of related fluorotelomer alcohols is known to produce persistent perfluorinated carboxylic acids. purdue.edudioxin20xx.org
Synergistic Research Across Disciplines for Enhanced Applications and Commercialization
The full potential of this compound and its derivatives can only be realized through close collaboration between various scientific disciplines. The journey from a promising molecule to a commercial product is complex and requires a multifaceted approach.
A major challenge is fostering effective communication and collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers.
Key areas for interdisciplinary research include:
Pharmaceuticals: Collaboration between medicinal chemists and pharmacologists is essential for the design and testing of new drug candidates. nih.gov
Agrochemicals: The development of new pesticides and herbicides requires input from chemists, biologists, and agricultural scientists to ensure both efficacy and environmental safety. nih.gov
Materials Science: The unique properties of fluorinated compounds can be exploited to create advanced materials, such as polymers and coatings, with enhanced durability and chemical resistance. chemimpex.comfrontiersin.org This requires collaboration between chemists and materials scientists.
Commercialization: Bringing a new product to market involves navigating regulatory hurdles and scaling up production. This necessitates collaboration with chemical engineers and regulatory experts. The fluorochemical industry is a significant global market, indicating the commercial potential of novel fluorinated compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Fluoro-3-(trifluoromethoxy)phenol, and how is purity validated?
Methodological Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. For example:
- Step 1: Start with 3-fluoro-4-hydroxybenzene derivatives. Introduce the trifluoromethoxy group via nucleophilic displacement using trifluoromethyl hypofluorite (CFOF) or copper-mediated coupling .
- Step 2: Purify intermediates via fractional distillation (boiling point ~80–150°C under reduced pressure, based on analogs like 4-(trifluoromethoxy)phenol) .
- Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ −55 to −60 ppm for CFO, δ −110 to −120 ppm for aromatic F) .
Q. How can researchers address challenges in isolating this compound due to its fluorinated substituents?
Methodological Answer:
- Solubility Issues: Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
- Chromatography: Optimize flash column chromatography with silica gel and hexane/ethyl acetate gradients (monitored by TLC, R ~0.3–0.5).
- Stability: Store under inert atmosphere (N or Ar) to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. What strategies resolve contradictions in 1H^{1}\text{H}1H NMR splitting patterns caused by fluorine coupling in fluorinated phenols?
Methodological Answer:
- Decoupling Experiments: Apply - heteronuclear decoupling to simplify splitting patterns.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict coupling constants and compare with experimental data .
- Isotopic Labeling: Synthesize - or -labeled analogs to isolate specific spin systems .
Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?
Methodological Answer:
- Electronic Effects: The CFO group deactivates the aromatic ring (Hammett σ ≈ +0.52), reducing oxidative addition efficiency.
- Optimization: Use Pd(PPh) with electron-rich aryl boronic acids and elevated temperatures (80–100°C).
- Monitoring: Track reaction progress via NMR to detect intermediate Pd complexes .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity in enzyme inhibition studies?
Methodological Answer:
- Kinase Assays: Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC values.
- CYP450 Inhibition: Perform liver microsome assays with LC-MS/MS detection to assess metabolic interactions.
- Dose-Response Curves: Generate data using 8–12 concentration points (0.1–100 μM) and fit to Hill equations .
Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?
Methodological Answer:
- pH Stability Studies: Conduct accelerated stability testing in buffers (pH 1–14) at 40°C for 48 hours. Monitor degradation via UPLC-MS.
- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to suppress radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
